
VU0483605
Vue d'ensemble
Description
VU0483605 est un modulateur allostérique positif puissant et sélectif du sous-type 1 du récepteur métabotropique du glutamate (mGlu1). Ce composé a montré une activité significative à la fois dans les récepteurs mGlu1 humains et de rat, avec des valeurs de concentration efficace de 390 et 356 nanomolaires, respectivement . This compound est connu pour sa capacité à pénétrer la barrière hémato-encéphalique, ce qui en fait un outil précieux dans la recherche en neurosciences .
Applications De Recherche Scientifique
Schizophrenia Research
VU0483605 has shown promise in preclinical models of schizophrenia. It has been noted to restore glutamate-mediated calcium signaling deficits observed in mutant cell models associated with schizophrenia. This suggests that this compound may ameliorate some cognitive and behavioral symptoms linked to the disorder .
- Case Study : In rodent models, this compound demonstrated the ability to reverse amphetamine-induced hyperactivity, a behavior predictive of antipsychotic efficacy. These findings indicate its potential as a therapeutic agent for managing psychotic symptoms .
Neuroprotection
Research indicates that mGluR1 activation can provide neuroprotective effects. This compound's modulation of mGluR1 may help reduce neuronal death following ischemic events by enhancing synaptic plasticity and reducing excitotoxicity associated with increased calcium influx through AMPA receptors .
- Case Study : In models of cerebral ischemia, compounds that activate mGluR1 have been shown to prevent neuronal damage, suggesting that this compound could be beneficial in developing treatments for stroke or traumatic brain injury .
Cognitive Enhancement
Studies have explored the effects of this compound on cognitive functions such as learning and memory. By potentiating mGluR1 signaling, it may enhance synaptic plasticity crucial for memory formation.
Mécanisme D'action
VU0483605, also known as 3-Chloro-N-[3-chloro-4-(4-chloro-1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)phenyl]-2-pyridinecarboxamide, is a potent and brain-penetrated compound with a variety of effects on the central nervous system .
Target of Action
The primary target of this compound is the mGlu1 receptor , a member of the metabotropic glutamate receptors (mGluRs) family . These receptors are involved in a variety of functions in the central and peripheral nervous systems, such as learning, memory, anxiety, and the perception of pain .
Mode of Action
This compound acts as a positive allosteric modulator (PAM) of the mGlu1 receptor . This means it enhances the receptor’s response to its natural ligand, glutamate, without directly activating the receptor itself. This compound shows excellent mGlu1 PAM activity at both human and rat mGlu1 receptors, with EC50 values of 390 and 356 nM, respectively .
Pharmacokinetics
It is noted that this compound is a brain-penetrated compound , suggesting it has good bioavailability in the central nervous system.
Result of Action
This compound potentiates the response to glutamate in cells stably expressing mGlu1 and partially restores the reduction in glutamate-mediated calcium signaling in a mutant cell model of schizophrenia . This suggests that this compound could potentially be used to modulate glutamate signaling in neurological disorders where mGlu1 function is impaired.
Analyse Biochimique
Biochemical Properties
VU0483605 plays a critical role in biochemical reactions by modulating the activity of mGluR1. It enhances the receptor’s response to glutamate, a key neurotransmitter in the central nervous system. The compound exhibits high selectivity for mGluR1, with EC50 values of 0.39 μM and 0.36 μM for human and rat receptors, respectively . This compound does not show activity against mGluR4, indicating its specificity for mGluR1 . This selective modulation is achieved through positive allosteric modulation, where this compound binds to a site distinct from the glutamate binding site, enhancing the receptor’s response to glutamate.
Cellular Effects
This compound influences various cellular processes by modulating mGluR1 activity. It has been shown to potentiate glutamate-induced calcium signaling in cells expressing mGluR1 . This modulation can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, in a mutant cell model of schizophrenia, this compound partially restored the reduction in glutamate-mediated calcium signaling . This suggests that this compound can influence neuronal function and potentially ameliorate symptoms associated with neurological disorders.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to an allosteric site on mGluR1, distinct from the orthosteric glutamate binding site. This binding enhances the receptor’s response to glutamate without directly activating the receptor . By acting as a positive allosteric modulator, this compound increases the efficacy of glutamate in activating mGluR1, leading to enhanced downstream signaling. This mechanism is crucial for its potential therapeutic effects in modulating glutamate signaling in neurological disorders.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under standard storage conditions, with a shelf life of up to six months at -80°C and one month at -20°C when protected from light . Long-term studies have shown that this compound maintains its potency and efficacy in modulating mGluR1 activity over extended periods. Degradation or loss of activity may occur if the compound is not stored properly.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, the compound effectively modulates mGluR1 activity without causing significant adverse effects . At higher doses, potential toxic or adverse effects may be observed. It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects. Studies have shown that this compound can cross the blood-brain barrier, making it a promising candidate for neurological applications .
Metabolic Pathways
This compound is involved in metabolic pathways that modulate glutamate signaling. The compound interacts with enzymes and cofactors that regulate mGluR1 activity. By enhancing the receptor’s response to glutamate, this compound can influence metabolic flux and metabolite levels in the central nervous system . This modulation is crucial for maintaining proper neuronal function and addressing dysregulation associated with neurological disorders.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The compound’s ability to cross the blood-brain barrier allows it to reach target sites in the central nervous system . Once inside the brain, this compound interacts with mGluR1 receptors, modulating their activity and influencing neuronal signaling. The distribution of this compound within tissues is crucial for its therapeutic efficacy and potential side effects.
Subcellular Localization
This compound’s subcellular localization is primarily associated with mGluR1 receptors in neuronal cells. The compound’s activity is influenced by its localization within specific cellular compartments or organelles. Post-translational modifications and targeting signals may direct this compound to specific subcellular locations, enhancing its efficacy in modulating mGluR1 activity . Understanding the subcellular localization of this compound is essential for optimizing its therapeutic potential and minimizing off-target effects.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de VU0483605 implique plusieurs étapes, commençant par la préparation de la structure de base, suivie de l'introduction de divers groupes fonctionnels. Les étapes clés comprennent:
Formation de la structure de base: La structure de base est synthétisée par une série de réactions de condensation et de cyclisation.
Introduction de groupes fonctionnels: Divers groupes fonctionnels, y compris les groupes chloro et pyridinecarboxamide, sont introduits par des réactions de substitution.
Méthodes de production industrielle
La production industrielle de this compound suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique:
Traitement par lots: De grands réacteurs par lots sont utilisés pour effectuer les réactions de condensation et de cyclisation.
Traitement en flux continu: Des réacteurs en flux continu peuvent être utilisés pour certaines étapes afin d'améliorer l'efficacité et le rendement.
Purification et contrôle de la qualité: Des techniques de purification avancées et des mesures strictes de contrôle de la qualité garantissent la cohérence et la pureté du produit final.
Analyse Des Réactions Chimiques
Types de réactions
VU0483605 subit diverses réactions chimiques, notamment:
Oxydation: Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.
Réduction: Des réactions de réduction peuvent être utilisées pour modifier certains groupes fonctionnels au sein de la molécule.
Substitution: Des réactions de substitution sont couramment utilisées pour introduire ou remplacer des groupes fonctionnels.
Réactifs et conditions courants
Oxydation: Des agents oxydants courants tels que le permanganate de potassium ou le trioxyde de chrome peuvent être utilisés.
Réduction: Des agents réducteurs tels que l'hydrure d'aluminium et de lithium ou le borohydrure de sodium sont utilisés.
Substitution: Divers agents halogénants et nucléophiles sont utilisés pour les réactions de substitution.
Principaux produits
Les principaux produits formés à partir de ces réactions comprennent divers dérivés de this compound avec des groupes fonctionnels modifiés, qui peuvent être utilisés pour des recherches et un développement ultérieurs .
Applications de la recherche scientifique
This compound a un large éventail d'applications de recherche scientifique, notamment:
Gestion de la douleur: Des études ont exploré son rôle dans la modulation de la perception de la douleur, ce qui en fait un candidat pour les thérapies de gestion de la douleur.
Mécanisme d'action
This compound agit comme un modulateur allostérique positif du récepteur mGlu1. Il se lie à un site allostérique sur le récepteur, améliorant la réponse du récepteur à son ligand naturel, le glutamate. Cette modulation conduit à une activation accrue des voies de signalisation en aval, notamment la mobilisation du calcium et l'accumulation de monophosphate d'inositol . La capacité du composé à cibler sélectivement les récepteurs mGlu1 sans affecter d'autres sous-types, tels que mGlu4, souligne sa spécificité et sa valeur thérapeutique potentielle .
Comparaison Avec Des Composés Similaires
Composés similaires
Ro67-4853: Un autre modulateur allostérique positif de mGlu1 avec une efficacité similaire.
CPCCOEt: Un antagoniste non compétitif sélectif de mGlu1.
VU6005649: Un agoniste des récepteurs mGlu7 et mGlu8.
Unicité
VU0483605 se distingue par sa forte sélectivité et sa puissance pour les récepteurs mGlu1, ainsi que par sa capacité à pénétrer la barrière hémato-encéphalique. Contrairement à certains autres modulateurs, il ne présente aucune activité contre les récepteurs mGlu4, ce qui en fait un outil plus ciblé et spécifique pour la recherche .
Activité Biologique
VU0483605 is a compound that functions as a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 1 (mGlu1). This compound has garnered attention in neuroscience due to its potential therapeutic applications, particularly in treating psychiatric disorders such as schizophrenia. The following sections detail the biological activity of this compound, including its pharmacological profile, research findings, and case studies.
Pharmacological Profile
This compound exhibits significant activity as a PAM for mGlu1 receptors. The compound has been characterized by various studies that provide insights into its efficacy and mechanism of action.
Key Characteristics:
- Efficacy : this compound shows potent mGlu1 PAM activity with an effective concentration (EC50) of approximately 390 nM in human receptors and 356 nM in rat receptors .
- Selectivity : The compound demonstrates selectivity for mGlu1 over other metabotropic glutamate receptors, such as mGlu4, where it shows no significant activity (EC50 > 10 μM) .
- Mechanism of Action : this compound enhances glutamate-mediated signaling through mGlu1 receptors, which may contribute to its potential therapeutic effects in cognitive enhancement and antipsychotic-like activity .
Research Findings
Several studies have investigated the biological effects of this compound, particularly its impact on behavior in animal models relevant to schizophrenia.
Behavioral Studies:
- Cognition Enhancement : In rodent models, this compound has been shown to improve performance in tasks assessing cognitive functions, such as the Morris water maze and novel object recognition tests. These enhancements suggest a role for mGlu1 modulation in cognitive processes .
- Antipsychotic-Like Effects : The compound has demonstrated efficacy in reducing hyperlocomotion induced by NMDA receptor antagonists, a common model for studying antipsychotic effects. This suggests that this compound may mitigate symptoms associated with psychosis .
Comparative Data Table
Compound | Target Receptor | EC50 (nM) | Effects on Behavior |
---|---|---|---|
This compound | mGlu1 | 390 | Enhances cognition; reduces hyperlocomotion |
VU0409551 | mGlu5 | 100 | Antipsychotic-like; cognition-enhancing |
FTIDC | mGlu2 | N/A | Ameliorates methamphetamine-induced deficits |
Case Studies
Case studies exploring the therapeutic potential of this compound have highlighted its role in modulating synaptic plasticity and cognitive functions.
Case Study Insights:
- Synaptic Plasticity : Research indicates that this compound can enhance long-term potentiation (LTP) at synapses, which is critical for learning and memory processes. This effect is particularly relevant in models of cognitive deficits associated with schizophrenia .
- Rescue of Cognitive Deficits : In serine racemase knockout mice, which model aspects of schizophrenia-related cognitive impairment, administration of this compound restored deficits in contextual fear conditioning and synaptic plasticity .
Propriétés
IUPAC Name |
3-chloro-N-[3-chloro-4-(4-chloro-1,3-dioxoisoindol-2-yl)phenyl]pyridine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H10Cl3N3O3/c21-12-4-1-3-11-16(12)20(29)26(19(11)28)15-7-6-10(9-14(15)23)25-18(27)17-13(22)5-2-8-24-17/h1-9H,(H,25,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJQXPBKPTGWZCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C(=O)N(C2=O)C3=C(C=C(C=C3)NC(=O)C4=C(C=CC=N4)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H10Cl3N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.